Olfactory Threshold: The C4 Butyl Group as the Initiator of the Jasmine Scent Series
2-Butylcyclopentanone occupies a critical position in the structure-odor relationship (SOR) of 2-alkylcyclopentanones. The introduction of a C4 (butyl) n-alkyl group at the alpha-position marks the first instance of a strong jasmine scent in the series. This contrasts with shorter chains (methyl, ethyl, propyl) which are characterized by increasing fatty odors, and longer chains (pentyl, hexyl, heptyl) which exhibit more complex, fruity, and sometimes spicy nuances [1]. This SOR threshold establishes 2-butylcyclopentanone as the foundational, purer jasmine note from which its higher homologs diverge [2].
| Evidence Dimension | Olfactory character based on n-alkyl chain length |
|---|---|
| Target Compound Data | Strong jasmine scent (n-butyl, C4) |
| Comparator Or Baseline | 2-Methyl, 2-Ethyl, 2-Propyl: Fatty odor increasing with chain length; 2-Pentyl, 2-Hexyl: Complex floral, fruity, lactonic undertones |
| Quantified Difference | Qualitative transition point; marks the onset of a strong jasmine character |
| Conditions | Structure-odor relationship study of 2-alkylcyclopentanones |
Why This Matters
For procurement, this defines 2-butylcyclopentanone as the most direct and potent source of a 'pure' jasmine top note within this chemical class, minimizing the risk of introducing unwanted fruity or fatty off-notes inherent to its immediate homologs.
- [1] Anonymous. (2016, April 7). Effects of Structural Modifications on the Odour of Jasmone Analogues. Perfumer & Flavorist. Retrieved April 14, 2026. View Source
- [2] Bershas, J. P., et al. (1998). Disubstituted cycloalkanones as fragrance materials. U.S. Patent No. 5,773,410. U.S. Patent and Trademark Office. View Source
